Comparative Physicochemical Profiling: Melting Point and Lipophilicity vs. Chloro Analog
The fluorine substituent in N-(5-amino-2-fluorophenyl)acetamide confers a distinct physicochemical profile compared to its chloro analog. While direct aqueous solubility data is limited, the compound is soluble in DMSO (>50 mg/mL) and common organic solvents like methanol and ethanol, but sparingly soluble in water as a free base . The fluorine atom enhances metabolic stability and modulates lipophilicity, which is a key differentiator from the chloro analog where chlorine substitution is noted to alter solubility and biological activity .
| Evidence Dimension | Solubility and Physicochemical Properties |
|---|---|
| Target Compound Data | Solubility: DMSO (>50 mg/mL), Methanol, Ethanol; Water Solubility: Low (sparingly soluble as free base); Melting Point: 138-140 °C [1] |
| Comparator Or Baseline | N-(5-amino-2-chlorophenyl)acetamide: Solubility and activity noted as 'altered' compared to the fluoro compound |
| Quantified Difference | Qualitative difference in solubility profile and downstream activity; specific quantitative difference not available in reviewed literature |
| Conditions | Standard laboratory solubility assessments |
Why This Matters
The specific solubility profile in DMSO and organic solvents, combined with the known impact of fluorine on metabolic stability and lipophilicity, makes this compound a preferred choice for building blocks intended for downstream biological evaluation, as it influences assay compatibility and compound handling.
- [1] Apollo Scientific. (n.d.). 5'-Amino-2'-fluoroacetanilide. Product Page. View Source
